(1-Tert-butylazetidin-2-yl)methanol (1-Tert-butylazetidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 31247-31-1
VCID: VC4097072
InChI: InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3
SMILES: CC(C)(C)N1CCC1CO
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

(1-Tert-butylazetidin-2-yl)methanol

CAS No.: 31247-31-1

Cat. No.: VC4097072

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

(1-Tert-butylazetidin-2-yl)methanol - 31247-31-1

Specification

CAS No. 31247-31-1
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name (1-tert-butylazetidin-2-yl)methanol
Standard InChI InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3
Standard InChI Key VGWGGPWCDSSOEC-UHFFFAOYSA-N
SMILES CC(C)(C)N1CCC1CO
Canonical SMILES CC(C)(C)N1CCC1CO

Introduction

Chemical Structure and Molecular Characteristics

Electronic and Steric Properties

The tert-butyl group exerts a strong electron-donating inductive effect (+I) via its three methyl substituents, increasing electron density at the azetidine nitrogen. This electronic perturbation enhances the ring’s basicity compared to unsubstituted azetidine (pKa ~11 vs. ~9.8) . Concurrently, steric hindrance from the tert-butyl group restricts rotational freedom and modulates access to the nitrogen lone pair, a feature exploited in asymmetric catalysis and drug design . The hydroxymethyl group’s polarity (calculated dipole moment: ~2.1 D) introduces directional intermolecular forces, favoring crystalline packing arrangements .

Synthesis and Manufacturing

Key Synthetic Routes

Patent US10647715B2 discloses a synthesis pathway where (1-tert-butylazetidin-2-yl)methanol is isolated as a residue following workup of a reaction mixture involving sodium sulfate drying and solvent evaporation under reduced pressure . While detailed reaction conditions are proprietary, the general approach likely involves:

  • Ring-forming reaction: Cyclization of a β-amino alcohol precursor to construct the azetidine core.

  • Protection/deprotection: Use of tert-butoxycarbonyl (Boc) or similar groups to direct regioselective substitution.

  • Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences .

Alternative methods may employ:

  • Azetidine alkylation: Reacting azetidine with tert-butyl bromide in the presence of a base (e.g., K₂CO₃).

  • Reductive amination: Condensing tert-butylamine with a carbonyl-containing precursor, followed by reduction .

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . Analytical characterization employs:

  • Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 144.138 and [M+Na]⁺ at m/z 166.120 .

  • NMR spectroscopy: ¹H NMR (CDCl₃) exhibits signals for tert-butyl (δ 1.08 ppm, singlet), azetidine CH₂ (δ 2.4–3.1 ppm), and hydroxymethyl (δ 3.6 ppm, triplet) .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from LookChem and computational predictions reveal:

PropertyValueMethod/Source
Density (20°C)0.975 g/cm³Experimental
Boiling Point190.6°C at 760 mmHgSimulated
Flash Point62.6°C (closed cup)Experimental
Predicted LogP1.2 ± 0.3XLogP3
Collision Cross Section133.0 Ų ([M+H]⁺ adduct)Ion Mobility MS

The relatively low boiling point for its molecular weight (143.23 g/mol) suggests moderate intermolecular forces, consistent with the balance between the polar hydroxymethyl group and the hydrophobic tert-butyl moiety.

Solubility and Stability

(1-Tert-butylazetidin-2-yl)methanol exhibits:

  • High solubility: In methanol (>50 mg/mL), dichloromethane, and THF .

  • Limited solubility: In water (<1 mg/mL at 25°C) due to the tert-butyl group’s hydrophobicity .

  • Stability: Stable under inert atmospheres at room temperature for >6 months but prone to oxidation at the hydroxyl group upon prolonged air exposure .

Applications in Pharmaceutical Chemistry

Role in KRas G12C Inhibitor Synthesis

As disclosed in US10647715B2, this compound serves as a key intermediate in synthesizing KRas G12C inhibitors—a class of anticancer agents targeting a prevalent mutation in pancreatic and lung cancers . The azetidine ring’s conformational rigidity and nitrogen basicity facilitate binding to the GTPase domain of KRas, while the hydroxymethyl group allows for further functionalization via esterification or etherification .

Structure-Activity Relationship (SAR) Contributions

  • Steric effects: The tert-butyl group prevents off-target interactions by occupying hydrophobic pockets adjacent to the KRas binding site .

  • Hydrogen bonding: The hydroxyl group forms critical H-bonds with Asp69 and Gln72 residues, enhancing inhibitor potency (IC₅₀ values <100 nM) .

  • Metabolic stability: Azetidine rings resist cytochrome P450 oxidation better than larger heterocycles, improving pharmacokinetic profiles .

Future Research Directions

  • Synthetic optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.

  • Biological profiling: Expanding toxicity studies to include genotoxicity and chronic exposure endpoints.

  • Material science applications: Exploring its use as a monomer in polyazetidine polymers for specialty coatings.

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